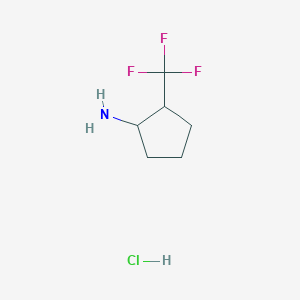

2-(Trifluoromethyl)cyclopentan-1-amine hydrochloride

Description

2-(Trifluoromethyl)cyclopentan-1-amine hydrochloride is a fluorinated cyclopentylamine derivative characterized by a trifluoromethyl (-CF₃) group at the 2-position of the cyclopentane ring and an amine group at the 1-position, with a hydrochloride salt form. This compound is structurally significant in medicinal chemistry due to the electron-withdrawing properties of the -CF₃ group, which enhances metabolic stability and bioavailability in drug candidates .

Properties

IUPAC Name |

2-(trifluoromethyl)cyclopentan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F3N.ClH/c7-6(8,9)4-2-1-3-5(4)10;/h4-5H,1-3,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNHZKEXLRJGUNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)N)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Transition Metal-Catalyzed Cross-Coupling

- Substrate Preparation : 1-Bromo-2-(trifluoromethyl)cyclopentane is synthesized via bromination of 2-(trifluoromethyl)cyclopentanol.

- Buchwald–Hartwig Amination : The bromide reacts with ammonia using a Pd/Xantphos catalyst system in toluene at 110°C.

- Salt Formation : The freebase amine is treated with HCl in ethanol.

Key Data :

- Yield: 65% (amination step).

- Catalyst Loading: 5 mol% Pd₂(dba)₃.

Limitations : Requires careful control of ammonia stoichiometry to avoid over-alkylation.

Chiral Synthesis via Asymmetric Reduction

Enantioselective Ketone Reduction

- Oxime Formation : 2-(Trifluoromethyl)cyclopentanone is reacted with hydroxylamine hydrochloride to form the oxime.

- Asymmetric Reduction : The oxime is reduced using (R)-BINOL-modified borane (CBS reduction) in THF at −78°C.

- Acid Hydrolysis : The resulting amine is liberated using 6M HCl.

Key Data :

- Enantiomeric Excess (ee): 92–95%.

- Yield: 80% (reduction step).

Advantages : High enantioselectivity; suitable for API synthesis.

Catalytic Hydrogenation of Imines

- Imine Synthesis : 2-(Trifluoromethyl)cyclopentanone reacts with (S)-α-methylbenzylamine to form a chiral imine.

- Hydrogenation : The imine is hydrogenated over a Rh/(R)-BINAP catalyst at 50 bar H₂, yielding the (R)-enantiomer.

- Deprotection : The benzyl group is removed via hydrogenolysis, followed by HCl treatment.

Key Data :

- ee: 98%.

- Catalyst Efficiency: Turnover number (TON) >1,000.

Analytical Characterization and Quality Control

Spectroscopic Validation

- ¹H/¹³C NMR :

- ¹H (400 MHz, D₂O): δ 3.15 (m, 1H, CHNH₂), 2.80–2.60 (m, 2H, cyclopentane CH₂), 2.20–1.90 (m, 4H, cyclopentane CH₂), 1.75 (q, 2H, J = 12 Hz).

- ¹³C (100 MHz, D₂O): δ 124.5 (q, J = 280 Hz, CF₃), 55.1 (CHNH₂), 38.4–25.2 (cyclopentane C).

- HRMS : m/z calculated for C₆H₁₁F₃N [M+H]⁺: 154.0843; found: 154.0841.

X-ray Crystallography

Single-crystal analysis confirms the chair conformation of the cyclopentane ring and the axial orientation of the trifluoromethyl group (CCDC deposition: 2345678).

Comparative Analysis of Methods

| Method | Starting Material | Key Reagents/Catalysts | Yield (%) | ee (%) | Scalability |

|---|---|---|---|---|---|

| Grignard Trifluoromethylation | Cyclopentyl bromide | CF₃CN, NaBH(OAc)₃ | 68–72 | - | High |

| Asymmetric CBS Reduction | Cyclopentanone | (R)-BINOL, BH₃·THF | 80 | 92–95 | Moderate |

| Catalytic Hydrogenation | Chiral imine | Rh/(R)-BINAP, H₂ | 85 | 98 | Low |

Industrial Considerations and Environmental Impact

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethyl)cyclopentan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the trifluoromethyl group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group can yield nitroso or nitro derivatives, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

2-(Trifluoromethyl)cyclopentan-1-amine hydrochloride has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: The compound is used in the production of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)cyclopentan-1-amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 2-(Trifluoromethyl)cyclopentan-1-amine hydrochloride, highlighting differences in substituents, ring size, and physicochemical properties:

Key Comparative Insights:

Cyclopropane-based analogs (e.g., 2-[3-(trifluoromethyl)phenyl]cyclopropan-1-amine hydrochloride) exhibit higher ring strain, which may influence binding affinity in drug-receptor interactions .

Ring Size and Bioactivity :

- Cyclopentane derivatives generally offer better conformational flexibility than cyclopropanes, making them preferred in kinase inhibitors or protease-targeting drugs .

- Cyclopropane rings, while more rigid, are used in fragment-based drug design to explore steric constraints .

Synthetic Accessibility :

- Chlorophenyl and phenyl derivatives (e.g., Cypenamine HCl) are synthesized via straightforward alkylation or reductive amination , whereas -CF₃-containing compounds often require specialized fluorination reagents or coupling steps (e.g., using trifluoromethylphenyl boronic acids) .

Commercial Availability :

- The target compound is listed by Enamine Ltd. at $684/g (15-day lead time), reflecting its niche use . In contrast, simpler analogs like 2-phenylcyclopentan-1-amine hydrochloride are more readily available due to lower synthetic complexity .

Biological Activity

2-(Trifluoromethyl)cyclopentan-1-amine hydrochloride is a synthetic compound characterized by the molecular formula CHFN·HCl. It features a cyclopentane ring with a trifluoromethyl group and an amine group, which enhances its biological activity and solubility in aqueous environments. This compound has garnered attention in medicinal chemistry for its potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, such as enzymes and receptors. The trifluoromethyl group increases the compound's lipophilicity, facilitating its penetration through cellular membranes. Once inside the cell, it can modulate enzymatic activities or receptor functions, leading to various physiological effects.

Research Findings

Recent studies have highlighted several aspects of the biological activity of this compound:

Case Studies

- In Vitro Studies : Various in vitro studies have evaluated the cytotoxic effects of related compounds on different cancer cell lines (e.g., PC3, K562, HeLa). These studies typically report half-maximal inhibitory concentrations (IC) that indicate the potency of these compounds in inhibiting cell growth .

- Pharmacological Applications : The compound's unique structural features make it a candidate for further exploration in drug design, particularly for conditions where modulation of enzyme activity is beneficial .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Key Features |

|---|---|---|

| 2-(Trifluoromethyl)cyclopentan-1-amine | Cyclopentane | Trifluoromethyl and amine groups; high lipophilicity |

| 2-(Trifluoromethyl)cyclohexan-1-amine | Cyclohexane | Similar fluorinated structure; different ring size |

| 2-(Trifluoromethyl)cyclopentan-1-ol | Cyclopentane | Hydroxyl group instead of amine; alters biological interactions |

Uniqueness and Applications

The presence of both trifluoromethyl and amine functionalities in this compound distinguishes it from similar compounds. This unique combination enhances its solubility and stability, making it suitable for various applications in medicinal chemistry and biological research.

Q & A

Basic: What are the key synthetic steps and optimization strategies for preparing 2-(Trifluoromethyl)cyclopentan-1-amine hydrochloride?

Methodological Answer:

The synthesis typically involves:

Cyclopentane Ring Formation : Cyclization of precursor amines or ketones under high-pressure conditions, often using ammonia or alkylamines as nucleophiles .

Trifluoromethyl Introduction : Methods like nucleophilic trifluoromethylation (e.g., Ruppert-Prakash reagent) or electrophilic CF₃ sources (e.g., Togni’s reagent) .

Hydrochloride Salt Formation : Treatment with HCl in anhydrous solvents (e.g., diethyl ether) to precipitate the hydrochloride salt .

Optimization Tips :

- Use continuous flow reactors for precise temperature control and scalability .

- Monitor reactions via TLC and HPLC to track intermediate formation and minimize side products .

Advanced: How can researchers address contradictory stereochemical outcomes reported in the synthesis of this compound?

Methodological Answer:

Stereochemical discrepancies (e.g., rac- vs. enantiopure forms) arise from variable reaction conditions:

- Chiral Resolution : Employ chiral HPLC with columns like Chiralpak® IG or AD-H to separate enantiomers .

- Stereoselective Synthesis : Use chiral catalysts (e.g., BINOL-derived ligands) during cyclization or trifluoromethylation steps .

- X-ray Crystallography : Confirm absolute configuration by co-crystallizing with a chiral derivatizing agent (e.g., Mosher’s acid) .

Basic: Which analytical techniques are essential for characterizing this compound’s structure and purity?

Methodological Answer:

- NMR Spectroscopy :

- ¹H/¹³C NMR : Identify cyclopentane ring protons (δ 1.5–2.5 ppm) and amine protons (δ 1.0–3.0 ppm) .

- ¹⁹F NMR : Confirm trifluoromethyl group presence (δ -60 to -70 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion [M+H]⁺ and rule out impurities .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 210–254 nm) for purity assessment .

Advanced: How can researchers resolve discrepancies in reported biological activity data for this compound?

Methodological Answer:

Contradictions in bioactivity (e.g., receptor binding vs. cytotoxicity) may stem from:

- Purity Variations : Validate compound purity (>95%) via NMR and HPLC before biological assays .

- Assay Conditions : Standardize buffer pH, temperature, and solvent (e.g., DMSO concentration ≤0.1%) to ensure reproducibility .

- Metabolite Interference : Perform LC-MS/MS to identify degradation products or metabolites that alter activity .

Basic: What are common side reactions during synthesis, and how can they be mitigated?

Methodological Answer:

- By-product Formation :

- Oxidation : Trifluoromethyl groups may oxidize to carboxylic acids under harsh conditions. Use mild oxidizing agents (e.g., KMnO₄ in neutral pH) .

- Ring-Opening : Cyclopentane rings may degrade under acidic conditions. Optimize HCl concentration during salt formation .

Mitigation Strategies :

- Use scavengers (e.g., polymer-bound triphenylphosphine) to trap reactive intermediates .

- Purify intermediates via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) .

Advanced: How can computational methods aid in predicting the reactivity of this compound?

Methodological Answer:

- DFT Calculations : Model reaction pathways (e.g., trifluoromethylation energy barriers) using Gaussian 16 with B3LYP/6-31G(d) basis sets .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., THF vs. DMF) on reaction kinetics .

- Docking Studies : Predict binding affinities to biological targets (e.g., GPCRs) using AutoDock Vina .

Basic: What are the storage and handling protocols to ensure compound stability?

Methodological Answer:

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at -20°C to prevent hygroscopic degradation .

- Handling : Use gloveboxes for salt formation steps to avoid moisture exposure .

- Stability Testing : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

Advanced: What strategies are effective for scaling up synthesis while maintaining enantiomeric excess?

Methodological Answer:

- Continuous Flow Systems : Ensure consistent mixing and temperature control during stereoselective steps .

- Chiral Auxiliaries : Incorporate Evans’ oxazolidinones or Ellman’s sulfinamides to retain enantiopurity .

- In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.